Strospeside

Description

This compound has been reported in Digitalis viridiflora, Digitalis purpurea, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

109279-30-3 |

|---|---|

Molecular Formula |

C30H46O9 |

Molecular Weight |

550.7 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-19(28)8-10-29(3)23(16-11-22(32)37-14-16)21(31)13-30(20,29)35/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3/t15-,17-,18+,19+,20-,21+,23+,24+,25-,26+,27+,28+,29-,30+/m1/s1 |

InChI Key |

CPFNIKYEDJFRAT-RVPZLBNISA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Strospeside's Mechanism of Action in Cardiac Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular and cellular mechanisms by which strospeside, a cardiac glycoside, exerts its effects on cardiac cells. The document details the principal signaling pathways, presents quantitative data from relevant studies, and outlines the experimental protocols used to elucidate these mechanisms.

Core Mechanism: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound and all cardiac glycosides is the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase), an essential enzyme embedded in the sarcolemma of cardiac myocytes.[1][2] This enzyme actively transports sodium ions (Na+) out of the cell and potassium ions (K+) into the cell, maintaining the electrochemical gradients necessary for normal cardiac function, including the resting membrane potential and action potential propagation.[2]

This compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase, inhibiting its enzymatic activity.[1][2] This inhibition leads to a cascade of downstream effects that ultimately enhance myocardial contractility (positive inotropy). The kinetic interaction involves a reduction in the maximum enzymatic velocity (Vmax), characteristic of an uncompetitive mode of inhibition.[3]

Downstream Signaling Cascade in Cardiac Myocytes

The inhibition of the Na+/K+-ATPase by this compound initiates a well-defined signaling cascade, culminating in an increase in the force of contraction.

-

Increased Intracellular Sodium ([Na+]i): Inhibition of the Na+/K+-ATPase pump leads to a gradual accumulation of sodium ions inside the cardiac myocyte.[1][4]

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The rise in intracellular sodium reduces the electrochemical gradient that drives the sodium-calcium exchanger (NCX) in its forward mode (extruding calcium).[1][4] Consequently, less calcium is removed from the cell during diastole.

-

Increased Intracellular Calcium ([Ca2+]i): The reduced calcium efflux via the NCX leads to an elevation of the intracellular calcium concentration.[5][6] This results in a greater load of calcium being taken up into the sarcoplasmic reticulum (SR) by the SERCA pump.[4]

-

Enhanced Sarcoplasmic Reticulum (SR) Ca2+ Release: During subsequent action potentials, the larger SR calcium store allows for a greater release of calcium into the cytosol via ryanodine receptors (RyRs), a process known as calcium-induced calcium release (CICR).[4][6]

-

Increased Myocardial Contractility: The amplified cytosolic calcium transient increases the binding of calcium to troponin C on the myofilaments, leading to a stronger interaction between actin and myosin and, therefore, a more forceful contraction of the myocyte.[2][7]

Caption: Core signaling pathway of this compound in cardiac myocytes.

Quantitative Pharmacodynamic Data

The effects of this compound and its aglycone, strophanthidin, have been quantified in various experimental models. The following tables summarize key data regarding their impact on intracellular ion concentrations and cellular function.

Table 1: Effect of Strophanthidin on Intracellular Calcium ([Ca2+]i) in Guinea Pig Myocytes

| Strophanthidin Concentration | Baseline [Ca2+]i (nmol/L) | Post-Treatment [Ca2+]i (nmol/L) | Observation | Reference |

|---|---|---|---|---|

| 100 µmol/L | 69 ± 5 | 204 ± 45 (after 10 min) | Significant increase in cytosolic Ca2+ | [6] |

| 100 µmol/L | - | 263 ± 9 | Associated with spontaneous contractions ("Ca2+ wave") | [6] |

| 100 µmol/L | - | 784 ± 103 | Associated with cell rounding and injury | [6] |

| Low (nanomolar) | - | Concentration-dependent increase | Mediated partly by extracellular Ca2+ influx | [5] |

| High (micromolar) | - | Concentration-dependent increase | Primarily due to Na+/K+-ATPase inhibition |[5] |

Table 2: Electrophysiological Effects of Cardiac Glycosides

| Agent | Model | Effect on Action Potential Duration (APD) | Effect on Ca2+ Current (ICa) | Reference |

|---|---|---|---|---|

| Strophanthidin | Guinea Pig Myocytes | Initial lengthening followed by shortening | Reversible reduction | [8] |

| Ouabain/Digoxin | hiPSC-CMs | Shortened Field Potential Duration (FPD) | Increased Ca2+-wave amplitude |[9][10] |

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relies on specific and robust experimental protocols. Below are detailed methodologies for two key types of experiments.

A. Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol is designed to quantify changes in cytosolic free calcium in isolated cardiac myocytes in response to this compound application.

-

Cell Preparation:

-

Isolate single ventricular myocytes from an animal model (e.g., guinea pig) using an enzymatic dissociation technique (e.g., Langendorff perfusion with collagenase).

-

Suspend the isolated myocytes in a Tyrode's solution containing (in mmol/L): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.33, glucose 10, and HEPES 10, with the pH adjusted to 7.4.

-

-

Fluorescent Dye Loading:

-

Incubate the isolated myocytes with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-3 AM (e.g., 5 µM), for a specified period (e.g., 30-60 minutes) at room temperature to allow for de-esterification.

-

Wash the cells to remove excess extracellular dye.

-

-

Data Acquisition:

-

Place the dye-loaded cells on the stage of an inverted microscope equipped for fluorescence imaging (e.g., a confocal microscope).

-

Perfuse the cells continuously with the Tyrode's solution.

-

Excite the dye at appropriate wavelengths (e.g., 340/380 nm for Fura-2) and record the emission fluorescence (e.g., at 510 nm).

-

Establish a baseline fluorescence recording.

-

Introduce Tyrode's solution containing the desired concentration of this compound or strophanthidin and continue recording to measure changes in fluorescence intensity, which correlate with changes in [Ca2+]i.[5][6]

-

-

Calibration:

-

At the end of the experiment, perfuse cells with a solution containing a calcium ionophore (e.g., ionomycin) and high Ca2+ to obtain maximum fluorescence (Rmax), followed by a Ca2+-free solution with a chelator (e.g., EGTA) to obtain minimum fluorescence (Rmin).

-

Use the Grynkiewicz equation to convert fluorescence ratios to absolute [Ca2+]i values.

-

Caption: Experimental workflow for measuring intracellular calcium.

B. Electrophysiological Recording

This protocol uses the patch-clamp technique to measure changes in the cardiac action potential and specific ion currents.

-

Cell Preparation:

-

Isolate single ventricular myocytes as described previously.

-

Place cells in a recording chamber on an inverted microscope.

-

-

Recording Setup:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with internal solution.

-

Internal Solution (for Action Potential): (in mmol/L) K-aspartate 120, KCl 20, MgCl2 1, CaCl2 1, EGTA 10, HEPES 10, Na2ATP 5, pH 7.2.

-

External Solution: Standard Tyrode's solution as described above.

-

-

Procedure (Whole-Cell Configuration):

-

Approach a myocyte with the pipette and form a high-resistance seal (giga-seal) on the membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Current-Clamp Mode: To record action potentials, inject small hyperpolarizing pulses to hold the cell at its resting potential and then apply brief depolarizing current pulses to elicit action potentials.

-

Voltage-Clamp Mode: To measure specific currents like the L-type Ca2+ current (ICa), hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the channels of interest.

-

-

Data Analysis:

-

Establish a stable baseline recording.

-

Apply this compound via the perfusion system.

-

Measure key parameters before and after drug application, such as action potential duration at 90% repolarization (APD90) and the peak amplitude of ICa.[8]

-

Conclusion

This compound's mechanism of action in cardiac cells is a classic example of Na+/K+-ATPase inhibition. By disrupting cellular sodium homeostasis, it triggers a cascade that enhances calcium signaling and, consequently, myocardial contractility. The quantitative data and experimental protocols provided herein offer a comprehensive framework for researchers engaged in the study of cardiac glycosides and the development of novel inotropic agents. Further research may focus on isoform-specific effects of this compound on the Na+/K+-ATPase and potential off-target actions that could contribute to its overall pharmacological profile.

References

- 1. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 3. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of strophanthidin on intracellular calcium concentration in ventricular myocytes of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of strophanthidin on intracellular Ca2+ concentration and cellular morphology of guinea pig myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basic science of cardiac contractility modulation therapy: Molecular and electrophysiological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of strophanthidin on action potential, calcium current and contraction in isolated guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The electrophysiological effects of cardiac glycosides in human iPSC-derived cardiomyocytes and in guinea pig isolated hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Strospeside: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strospeside is a cardenolide, a type of cardiac glycoside, that has garnered interest within the scientific community for its potential pharmacological applications. Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme in cellular function, particularly in cardiac muscle. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification, aimed at supporting research and development efforts in this field.

Natural Sources of this compound

This compound is found in a variety of plant species, primarily within the Apocynaceae family. The principal botanical sources include:

-

Nerium oleander (Common Oleander): A widely distributed evergreen shrub known to produce a variety of cardiac glycosides, including this compound. Different parts of the plant, such as leaves and flowers, have been investigated for their glycoside content.

-

Adenium obesum (Desert Rose): This succulent plant is another significant source of cardiac glycosides. The latex and extracts from various plant parts are known to contain this compound among other bioactive compounds.

-

Thevetia neriifolia (Yellow Oleander): The seeds of this plant are particularly rich in cardiac glycosides. While known for its toxicity, it serves as a primary source for the extraction of various cardenolides, including this compound.

-

Digitalis purpurea (Foxglove): While more commonly associated with digitoxin and digoxin, this compound has also been identified and quantified in the leaves of this plant.[1]

The concentration of this compound can vary depending on the plant species, the specific part of the plant used, geographical location, and seasonal variations.

Quantitative Analysis of this compound

Precise quantification of this compound in plant material is crucial for assessing the viability of a source and for standardizing extraction procedures. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common and accurate method for this purpose.

A study on Digitalis purpurea leaves reported a this compound content of 1.9 micrograms per 100 mg of dry leaf powder.[1] Quantitative data for the primary sources like Nerium oleander, Adenium obesum, and Thevetia neriifolia are less specific in the available literature for this compound itself, often being reported as part of the total cardiac glycoside content. For instance, a method for extracting total cardiac glycosides from 100g of Nerium oleander leaves can yield about 20g of total cardiac glycosides. Further analysis would be required to determine the precise this compound content within this fraction.

| Plant Source | Plant Part | Method of Quantification | This compound Content/Yield |

| Digitalis purpurea | Dry Leaves | HPLC | 1.9 µg / 100 mg |

| Nerium oleander | Leaves | Gravimetric (Total Cardiac Glycosides) | ~20% (Total Cardiac Glycosides) |

| Adenium obesum | - | - | Data not available |

| Thevetia neriifolia | Seeds | - | Data not available |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are generalized from methods used for the isolation of cardiac glycosides from the mentioned plant families and can be adapted and optimized for this compound.

I. General Extraction of Cardiac Glycosides

This initial step aims to extract a broad range of cardiac glycosides from the plant material.

1. Sample Preparation:

-

Collect fresh and healthy plant material (e.g., leaves of Nerium oleander).

-

Wash the material thoroughly to remove any contaminants.

-

Dry the plant material in a well-ventilated oven at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried material into a fine powder using a mechanical grinder.

2. Extraction:

-

Maceration with Methanol or Ethanol:

-

Soak the powdered plant material in methanol or ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.

-

Filter the extract through cheesecloth or filter paper.

-

Repeat the extraction process with the plant residue 2-3 times to ensure complete extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

-

Soxhlet Extraction:

-

For a more exhaustive extraction, a Soxhlet apparatus can be used with a suitable solvent such as methanol or ethanol. This method is generally faster but the higher temperature might degrade some thermolabile compounds.

-

II. Fractionation of the Crude Extract

The crude extract contains a complex mixture of compounds. Fractionation is performed to separate the cardiac glycosides from other phytochemicals like chlorophylls, fats, and tannins.

1. Liquid-Liquid Partitioning:

-

Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane or chloroform) in a separatory funnel.

-

Shake the funnel vigorously and allow the layers to separate. The non-polar solvent will remove lipids and other non-polar compounds. Discard the non-polar layer.

-

Repeat the washing with the non-polar solvent several times.

-

The aqueous layer, containing the more polar glycosides, is then partitioned with a solvent of intermediate polarity, such as ethyl acetate or a mixture of chloroform and methanol. The cardiac glycosides will partition into this organic phase.

-

Collect the organic phase and concentrate it under reduced pressure to obtain a cardiac glycoside-enriched fraction.

III. Chromatographic Purification of this compound

This is the final and most critical stage to isolate pure this compound from the enriched fraction. A combination of column chromatography and preparative HPLC is often necessary.

1. Column Chromatography:

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

-

Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent.

-

Sample Loading: The cardiac glycoside-enriched fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

-

Mobile Phase and Elution: A gradient elution is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, or ethyl acetate and methanol. The gradient is increased from 100% chloroform to a mixture with increasing concentrations of methanol (e.g., 99:1, 98:2, 95:5, etc.).

-

Fraction Collection: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled together.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to achieve high purity, the this compound-containing fractions from column chromatography are subjected to preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where this compound absorbs (typically around 210-220 nm).

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Assessment: The purity of the isolated this compound is then confirmed using analytical HPLC, mass spectrometry, and NMR spectroscopy.

Experimental Workflow and Logic

The overall process of isolating this compound follows a logical progression from crude extraction to high-purity compound. This can be visualized as a workflow.

Biosynthesis of Cardiac Glycosides

The biosynthesis of cardiac glycosides, including this compound, is a complex enzymatic process that starts from the mevalonate pathway to produce the steroid nucleus. The aglycone is then subjected to a series of hydroxylations, oxidations, and the addition of the characteristic lactone ring. Finally, glycosylation occurs through the action of glycosyltransferases, which attach sugar moieties to the steroid core. The specific enzymes and intermediates in the this compound biosynthetic pathway are still a subject of ongoing research.

Conclusion

This technical guide provides a foundational understanding of the natural sources of this compound and a detailed framework for its isolation and purification. The provided experimental protocols, while general, offer a robust starting point for researchers to develop and optimize their specific isolation strategies. Further research is warranted to quantify this compound yields from its primary sources and to elucidate the specific enzymatic steps in its biosynthesis. Such knowledge will be invaluable for the sustainable production and further pharmacological investigation of this promising cardiac glycoside.

References

In-Depth Technical Guide to Strospeside: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strospeside, a naturally occurring cardenolide glycoside, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for oncological research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and cytotoxicity assessment are presented, alongside a discussion of its putative mechanism of action through the inhibition of the Na+/K+-ATPase pump and modulation of downstream signaling pathways. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

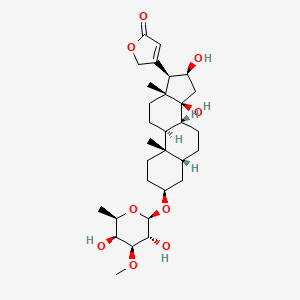

Chemical Identity and Structure

This compound, also known by its systematic name Gitoxigenin 3-O-monodigitaloside, is a cardenolide glycoside. Its chemical structure consists of a steroid nucleus (the aglycone, Gitoxigenin) attached to a monosaccharide unit (digitalose).

-

IUPAC Name: 3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

-

Synonyms: Gitoxigenin 3-O-monodigitaloside

-

CAS Number: 595-21-1

-

Molecular Formula: C30H46O9

-

Molecular Weight: 550.68 g/mol

The steroidal backbone features a characteristic five-membered lactone ring at the C-17 position, which is a defining feature of cardenolides. The digitalose sugar is linked to the C-3 position of the steroid.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white powder | [Commercial Suppliers] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For enhanced solubility, warming to 37°C and ultrasonication is recommended. | [Commercial Suppliers] |

| Storage | Store at -20°C for long-term stability. | [Commercial Suppliers] |

Biological Activity and Mechanism of Action

This compound has been identified as a potent cytotoxic agent, particularly against renal and prostate cancer cell lines.[2] Its biological activity is attributed to its classification as a cardiac glycoside.

Inhibition of Na+/K+-ATPase

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3][4] Inhibition of this pump by this compound leads to an increase in intracellular sodium ion concentration. This, in turn, disrupts the function of the Na+/Ca2+ exchanger, resulting in an influx and accumulation of intracellular calcium ions.

Downstream Signaling Pathways and Apoptosis Induction

The elevation of intracellular calcium levels triggers a cascade of downstream signaling events that can lead to apoptosis (programmed cell death). While the specific pathways modulated by this compound have not been fully elucidated, the general mechanism for cardiac glycosides involves the activation of several signaling cascades, including:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Cardiac glycosides have been shown to activate components of the MAPK pathway, such as ERK, JNK, and p38, which are involved in stress responses and can lead to apoptosis.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway by cardiac glycosides can promote apoptosis.

-

Induction of Apoptotic Factors: The signaling cascade initiated by Na+/K+-ATPase inhibition can lead to the activation of caspases and the release of pro-apoptotic factors from the mitochondria, ultimately culminating in cell death.

The following diagram illustrates the generally accepted signaling pathway for cardiac glycoside-induced apoptosis. It is important to note that this is a representative pathway, and the specific molecular interactions of this compound may have unique features that require further investigation.

References

- 1. This compound | CAS:595-21-1 | Cardenolides and its Sapogenins | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Na,K-ATPase as a target for endogenous cardiotonic steroids: What's the evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Strospeside Cardiac Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strospeside, a cardenolide cardiac glycoside, has garnered interest within the scientific community for its potential therapeutic applications and distinct toxicological profile. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, and the experimental methodologies used for its characterization. Detailed protocols for key experiments are outlined, and quantitative data are presented in a structured format to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the underlying molecular and cellular processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of cardiac glycosides and the development of novel cardiovascular drugs.

Introduction

This compound, also known as Gitoxigenin 3-O-monodigitaloside, is a naturally occurring cardiac glycoside that can be isolated from the parasitic plant Cuscuta reflexa[1]. Like other members of the cardiac glycoside family, its primary pharmacological effect is the modulation of cardiac contractility. This property has made cardiac glycosides a cornerstone in the treatment of heart failure for centuries[2]. However, their narrow therapeutic index necessitates a thorough understanding of their molecular and cellular mechanisms of action.

This guide will delve into the technical aspects of this compound, providing a detailed examination of its chemical structure, its interaction with the Na+/K+-ATPase enzyme, and the downstream consequences on cardiomyocyte function.

Chemical and Physical Properties

This compound is a steroid derivative characterized by a C23 cardenolide structure. Its chemical formula is C30H46O9, and it has a molecular weight of 550.68 g/mol . The structure consists of a gitoxigenin aglycone moiety linked to a monodigitalose sugar residue at the C3 position.

| Property | Value | Reference |

| Chemical Formula | C30H46O9 | [3] |

| Molecular Weight | 550.68 g/mol | [3] |

| Synonyms | Gitoxigenin 3-O-monodigitaloside | [1] |

| Source | Cuscuta reflexa | [1] |

| CAS Number | 595-21-1 | [3] |

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound, and all cardiac glycosides, is the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

Signaling Pathway

The inhibition of the Na+/K+-ATPase by this compound initiates a cascade of events leading to an increase in intracellular calcium concentration ([Ca2+]i) and enhanced cardiac contractility. This signaling pathway is depicted in the following diagram:

Quantitative Potency

| Cardiac Glycoside | Target/Cell Line | IC50 (nM) | Reference |

| Ouabain | MDA-MB-231 cells | 89 | [4] |

| A549 cells | 17 | [4] | |

| Digoxin | MDA-MB-231 cells | ~164 | [4] |

| A549 cells | 40 | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Isolation and Purification of this compound from Cuscuta reflexa

The following protocol is a generalized procedure based on methods for isolating chemical constituents from Cuscuta reflexa.

Methodology:

-

Extraction: Air-dried and powdered whole plant material of Cuscuta reflexa is subjected to ultrasonic extraction with 70% ethanol at 60°C for 30 minutes[5].

-

Partitioning: The resulting ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol[5]. The EtOAc-soluble portion typically contains the cardiac glycosides.

-

Chromatography: The EtOAc fraction is subjected to a series of column chromatography steps for separation and purification. This often includes[5]:

-

Silica gel column chromatography with a dichloromethane-methanol gradient.

-

Reversed-phase C18 (RP-C18) silica gel column chromatography with a methanol-water gradient.

-

Sephadex LH-20 column chromatography with methanol as the eluent.

-

-

Final Purification: The final purification of this compound is typically achieved using semipreparative High-Performance Liquid Chromatography (HPLC)[5].

Na+/K+-ATPase Inhibition Assay

This is a generalized colorimetric assay to determine the inhibitory activity of this compound on Na+/K+-ATPase.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific Na+/K+-ATPase inhibitor (e.g., ouabain) or the test compound (this compound).

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Assay Buffer (e.g., containing Tris-HCl, MgCl2, NaCl, KCl)

-

ATP solution

-

This compound solutions at various concentrations

-

Ouabain solution (as a positive control)

-

Colorimetric reagent for phosphate detection (e.g., malachite green-based reagent)

-

Microplate reader

Procedure:

-

Prepare reaction mixtures in a 96-well plate containing the assay buffer and the Na+/K+-ATPase enzyme.

-

Add different concentrations of this compound or ouabain to the respective wells. Include a control group with no inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding ATP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the colorimetric reagent.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Measurement of Cardiomyocyte Contractility

This protocol describes a general method for assessing the inotropic effect of this compound on isolated cardiomyocytes.

Principle: The contractile function of isolated cardiomyocytes is measured by video-based edge detection or similar imaging techniques. Changes in cell shortening and relaxation parameters in response to this compound are quantified.

Materials:

-

Isolated adult ventricular cardiomyocytes

-

Perfusion solution (e.g., Tyrode's solution)

-

This compound solutions at various concentrations

-

Inverted microscope with a camera and edge-detection software

-

Field stimulator

Procedure:

-

Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., rat, guinea pig) using enzymatic digestion.

-

Allow the isolated cells to adhere to a laminin-coated coverslip in a perfusion chamber mounted on the microscope stage.

-

Perfuse the cells with the control solution and establish a baseline contractile activity by field stimulation (e.g., at 1 Hz).

-

Record baseline parameters such as peak shortening, time to peak shortening, and time to 90% relaxation.

-

Introduce this compound at a specific concentration into the perfusion solution.

-

After a period of equilibration, record the contractile parameters again.

-

Repeat step 5 and 6 for a range of this compound concentrations to generate a dose-response curve.

-

Analyze the data to determine the positive inotropic effect of this compound.

Other Biological Activities: Cytotoxicity

In addition to its cardiac effects, this compound has demonstrated cytotoxic activity against certain cancer cell lines. This suggests a potential for repurposing this cardiac glycoside in oncology research.

| Cell Line | Activity | Reference |

| Renal cancer cells | Potent cytotoxicity | [1] |

| Prostate cancer cells | Potent cytotoxicity | [1] |

The mechanism of this cytotoxicity is likely related to the inhibition of Na+/K+-ATPase, an enzyme that is often overexpressed in cancer cells and plays a role in maintaining the cellular environment conducive to proliferation and survival.

Conclusion

This compound is a classic example of a cardenolide cardiac glycoside, exerting its physiological effects through the inhibition of the Na+/K+-ATPase pump. This technical guide has provided a detailed overview of its chemical properties, mechanism of action, and the experimental protocols required for its study. The presented information, including quantitative data and workflow diagrams, is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate the therapeutic potential and toxicological profile of this compound and other related cardiac glycosides. Further research is warranted to determine the specific quantitative potency of this compound on different Na+/K+-ATPase isoforms and to fully elucidate its dose-dependent effects on cardiac contractility.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring Fast Calcium Fluxes in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring Ca²⁺ sparks in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Basic methods for monitoring intracellular Ca2+ in cardiac myocytes using Fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Constituents from the Whole Plant of Cuscuta reflexa - PMC [pmc.ncbi.nlm.nih.gov]

Strospeside as a Na+/K+-ATPase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strospeside, a cardiac glycoside, has emerged as a potent inhibitor of the Na+/K+-ATPase, a vital transmembrane protein responsible for maintaining electrochemical gradients in animal cells. This inhibition triggers a cascade of intracellular signaling events, making this compound a compound of significant interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on downstream signaling pathways, and detailed experimental protocols for its characterization. Quantitative data on its inhibitory and cytotoxic activities are presented, and key signaling and experimental workflows are visualized through detailed diagrams.

Introduction to this compound and Na+/K+-ATPase

This compound is a cardenolide, a class of naturally derived compounds known for their interaction with the Na+/K+-ATPase. The Na+/K+-ATPase, or sodium-potassium pump, is an essential enzyme that actively transports sodium (Na+) and potassium (K+) ions across the cell membrane against their concentration gradients. This process is crucial for various cellular functions, including maintaining resting membrane potential, regulating cell volume, and facilitating the transport of other solutes.

The pump consists of a catalytic α-subunit and a regulatory β-subunit. The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides like this compound. Inhibition of the Na+/K+-ATPase by this compound disrupts the ion concentration gradients, leading to an increase in intracellular sodium and a subsequent rise in intracellular calcium levels through the action of the Na+/Ca2+ exchanger. Beyond its ion transport function, the Na+/K+-ATPase also acts as a signaling scaffold. The binding of cardiac glycosides can trigger conformational changes that activate associated signaling proteins, initiating downstream pathways independent of ion concentration changes.

Mechanism of Action: Na+/K+-ATPase Inhibition

This compound binds to a specific site on the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an E2-P phosphorylated conformation, thereby inhibiting its catalytic cycle and preventing the transport of Na+ and K+ ions. This inhibition leads to an increase in intracellular Na+ concentration.

The elevated intracellular Na+ alters the driving force for the sodium-calcium (Na+/Ca2+) exchanger, leading to a decrease in Ca2+ efflux and a subsequent increase in intracellular Ca2+ concentration. This elevation in intracellular calcium is a key event that contributes to both the cardiotonic and cytotoxic effects of this compound.

Furthermore, the binding of this compound to the Na+/K+-ATPase can induce a conformational change in the enzyme, leading to the activation of the non-receptor tyrosine kinase Src, which is physically associated with the pump.[1][2] This activation of Src initiates a cascade of downstream signaling events.

Quantitative Data on Inhibitory and Cytotoxic Activity

Table 1: Cytotoxicity of (+)-Strospeside (Strebloside) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Cancer | 0.17 |

| H1299 | Non-small Cell Lung Cancer | 0.11 |

Data sourced from studies on (+)-strebloside, another name for this compound.[3]

Table 2: Na+/K+-ATPase Inhibitory Activity of Related Cardiac Glycosides

| Compound | Cell Line/Enzyme Source | IC50 (nM) |

| Ouabain | MDA-MB-231 | 89 |

| Digoxin | MDA-MB-231 | ~164 |

| Ouabain | A549 | 17 |

| Digoxin | A549 | 40 |

These values for well-known cardiac glycosides provide a reference for the expected potent inhibition of Na+/K+-ATPase by this compound.[4]

Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase by this compound triggers a complex network of downstream signaling pathways, primarily initiated by the activation of Src kinase. These pathways play crucial roles in mediating the cytotoxic and pro-apoptotic effects of this compound in cancer cells.

Src-Mediated Activation of the Ras/Raf/ERK Pathway

Upon binding of this compound to the Na+/K+-ATPase, a conformational change in the pump activates the associated Src kinase.[1][5] Activated Src can then phosphorylate a variety of downstream targets, including the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK signaling cascade.[1][6][7] This pathway is a central regulator of cell proliferation, survival, and differentiation. The sustained activation of the ERK pathway by this compound has been shown to contribute to the induction of apoptosis in cancer cells.[3]

Modulation of the PI3K/Akt Signaling Pathway

The relationship between Na+/K+-ATPase inhibition and the PI3K/Akt pathway is more complex and appears to be context-dependent. Some studies suggest that cardiac glycosides can inhibit the PI3K/Akt pathway, which is a critical survival pathway in many cancers. Docking studies have indicated that this compound and its aglycone, strophanthidin, can bind to the active pocket of PI3K.[3] Inhibition of this pathway would prevent the phosphorylation and activation of Akt, leading to decreased cell survival and increased apoptosis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is a consequence of the activation of pro-apoptotic signaling pathways and the inhibition of survival pathways. The sustained activation of the ERK pathway and the potential inhibition of the PI3K/Akt pathway converge to trigger the intrinsic apoptotic cascade. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a Na+/K+-ATPase inhibitor.

Na+/K+-ATPase Inhibition Assay (Colorimetric)

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP solution (100 mM)

-

This compound solutions at various concentrations

-

Ouabain solution (as a positive control)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare reaction mixtures in a 96-well plate. For each concentration of this compound, prepare two sets of wells: one for total ATPase activity and one for ouabain-insensitive ATPase activity (by adding a high concentration of ouabain).

-

Add the purified Na+/K+-ATPase enzyme to each well.

-

Add the this compound solutions or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 3 mM.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at 620 nm using a spectrophotometer.

-

Calculate Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

-

Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound solutions at various concentrations

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Conclusion

This compound is a potent inhibitor of Na+/K+-ATPase with significant potential as an anticancer agent. Its mechanism of action involves not only the disruption of ion homeostasis but also the activation of complex intracellular signaling cascades, most notably the Src-mediated Ras/Raf/ERK pathway. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other Na+/K+-ATPase inhibitors. A thorough understanding of its molecular interactions and downstream effects is crucial for the development of novel therapeutic strategies targeting this essential cellular enzyme. Further research is warranted to fully elucidate the therapeutic window and potential clinical applications of this compound.

References

- 1. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Interaction of (+)-Strebloside and Its Derivatives with Na+/K+-ATPase and Other Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Preliminary Investigations into the Effects of Strospeside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strospeside, a cardenolide also known as Gitoxigenin 3-O-monodigitaloside, has been identified as a compound with potential cytotoxic effects against cancer cell lines. This technical guide synthesizes the available preliminary data on this compound, focusing on its observed effects and the methodologies applicable to its investigation. Due to the early stage of research, detailed mechanistic studies and comprehensive quantitative data are limited. This document presents the current knowledge and provides a framework for future, in-depth investigation.

Cytotoxic Effects of this compound

Preliminary studies have indicated that this compound exhibits potent cytotoxic activity. Specifically, its effects have been noted against renal and prostate cancer cell lines. However, detailed quantitative data, such as IC50 values across a wide range of cell lines, are not yet extensively documented in publicly available research.

Quantitative Data Summary

Comprehensive quantitative data from dose-response studies and time-course experiments on this compound are not available at this time. Further research is required to establish key metrics such as IC50 values, efficacy, and selectivity against various cancer cell types.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not published, standard methodologies for assessing the cytotoxicity and mechanistic action of cardenolides can be applied. The following protocols are representative of the experimental approaches used in the preliminary investigation of similar compounds, such as the related cardenolide, strophalloside.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells (e.g., renal or prostate cancer cell lines) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

-

Cell Harvesting: Adherent cells are detached, and all cells (including those in the supernatant) are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added.

-

Incubation: The cells are incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways.

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound are yet to be elucidated, the known mechanisms of other cardenolides often involve the induction of apoptosis. A general workflow for investigating these effects is presented below.

General Experimental Workflow for Cytotoxicity Screening

Caption: General workflow for investigating the cytotoxic effects of this compound.

Hypothetical Apoptotic Signaling Pathway

Based on the known actions of similar cardenolides, a potential signaling pathway for this compound-induced apoptosis could involve the intrinsic (mitochondrial) pathway.

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.

Conclusion and Future Directions

The preliminary evidence suggests that this compound is a compound of interest for further investigation as a potential anti-cancer agent, particularly for renal and prostate cancers. The immediate next steps in the research of this compound should focus on:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines to understand its potency and spectrum of activity.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including the specific signaling pathways involved in this compound-induced cell death.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

This technical guide provides a foundational understanding of the current state of research into this compound and outlines a clear path for future investigations. The provided protocols and workflows offer a practical framework for researchers to build upon in their efforts to explore the therapeutic potential of this compound.

In-Depth Technical Guide: Pharmacological and Toxicological Profile of Strospeside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strospeside, a cardenolide glycoside, has emerged as a compound of interest due to its potent cytotoxic effects against various cancer cell lines, particularly those of renal and prostate origin. As a member of the cardiac glycoside family, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients. This inhibition leads to a cascade of intracellular events, culminating in apoptosis and cell cycle arrest in cancerous cells. This technical guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound, including detailed experimental methodologies and an exploration of its molecular signaling pathways. While specific quantitative toxicological and pharmacokinetic data for this compound remains limited in publicly accessible literature, this guide synthesizes the existing knowledge and provides context based on closely related cardiac glycosides.

Pharmacological Profile

Mechanism of Action

This compound exerts its pharmacological effects primarily through the inhibition of the Na+/K+-ATPase enzyme.[1] This enzyme, located in the plasma membrane of most animal cells, is responsible for actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process essential for maintaining membrane potential and regulating cellular volume.[1]

By binding to the extracellular domain of the α-subunit of the Na+/K+-ATPase, this compound locks the enzyme in an inactive conformation.[1] This leads to an increase in the intracellular concentration of Na+. The elevated intracellular Na+ concentration subsequently alters the function of the sodium-calcium (Na+/Ca2+) exchanger, causing a decrease in Ca2+ extrusion and a net increase in intracellular Ca2+ levels. In cardiac muscle, this increase in intracellular calcium enhances contractility.[1] In cancer cells, the disruption of ion homeostasis is a key trigger for apoptotic cell death.

Cytotoxic Activity

Table 1: Cytotoxicity of Related Cardiac Glycosides Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Ouabain | MDA-MB-231 | Breast Cancer | 89 nM | [3] |

| Digoxin | MDA-MB-231 | Breast Cancer | ~164 nM | [3] |

| Ouabain | A549 | Lung Cancer | 17 nM | [3] |

| Digoxin | A549 | Lung Cancer | 40 nM | [3] |

Signaling Pathways

The cytotoxic effects of this compound in cancer cells are believed to be mediated through the induction of apoptosis. While the specific signaling cascade for this compound is yet to be fully elucidated, studies on the closely related cardenolide, Strophalloside, provide a likely model. Strophalloside has been shown to induce apoptosis in human gastric carcinoma SGC-7901 cells through the mitochondrion-dependent caspase-3 pathway.[2][4]

This intrinsic apoptotic pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[2][4] Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.[2][4]

Diagram 1: Proposed Apoptotic Signaling Pathway of this compound

Caption: Proposed mechanism of this compound-induced apoptosis.

Toxicological Profile

Specific toxicological data for this compound, such as LD50 values, are not currently available in the public domain. However, as a cardiac glycoside, its toxicological profile is expected to be similar to other compounds in this class, which are known to have a narrow therapeutic index.

Acute Toxicity

Acute toxicity studies for cardiac glycosides typically involve determining the median lethal dose (LD50) in animal models. These studies are crucial for establishing the safety profile of a new compound. The primary signs of acute toxicity from cardiac glycosides are related to their effects on the cardiovascular, gastrointestinal, and central nervous systems.

Table 2: General Toxicological Parameters for Cardiac Glycosides

| Parameter | Description | Expected Effects of this compound |

| LD50 | The dose of a substance that is lethal to 50% of a test population. | Data not available for this compound. |

| Cardiotoxicity | Adverse effects on the heart. | Arrhythmias, bradycardia, heart block. |

| Gastrointestinal Effects | Effects on the digestive system. | Nausea, vomiting, diarrhea. |

| Neurological Effects | Effects on the nervous system. | Visual disturbances, confusion, dizziness. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological and toxicological assessment of this compound. These protocols are based on established methods for similar compounds and can be adapted for this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Diagram 2: Experimental Workflow for MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Seed renal (e.g., A-498, ACHN) or prostate (e.g., PC-3, LNCaP, DU-145) cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Western Blot Analysis for Apoptosis Markers

This method is used to detect the activation of key proteins in the apoptotic pathway.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved caspase-9, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Na+/K+-ATPase Inhibition Assay

This colorimetric assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Protocol:

-

Enzyme Preparation: Prepare a microsomal fraction containing Na+/K+-ATPase from a suitable tissue source (e.g., porcine brain cortex) or use a commercially available purified enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.

-

Inhibition Assay:

-

Total ATPase activity: Incubate the enzyme with the reaction buffer and different concentrations of this compound.

-

Ouabain-insensitive ATPase activity: In a parallel set of tubes, incubate the enzyme with the reaction buffer, this compound, and a high concentration of ouabain (a specific Na+/K+-ATPase inhibitor) to determine the activity of other ATPases.

-

-

Reaction Initiation and Termination: Start the reaction by adding ATP and incubate at 37°C for a defined period. Stop the reaction by adding a solution to halt enzymatic activity and to develop color for phosphate detection (e.g., a solution containing malachite green and ammonium molybdate).

-

Phosphate Detection: Measure the absorbance of the resulting color complex at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the ouabain-insensitive ATPase activity. Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) and the inhibition constant (Ki).

Conclusion and Future Directions

This compound is a promising cardiac glycoside with demonstrated cytotoxic activity against cancer cells, likely through the induction of apoptosis via inhibition of the Na+/K+-ATPase pump. While the foundational aspects of its pharmacology are understood within the context of its chemical class, a significant gap remains in the specific quantitative data for this compound itself. Future research should focus on:

-

Determining the IC50 values of this compound against a broader panel of renal and prostate cancer cell lines.

-

Conducting in vivo acute toxicity studies to establish the LD50 and overall safety profile of this compound.

-

Investigating the pharmacokinetic properties (ADME) of this compound to understand its absorption, distribution, metabolism, and excretion.

-

Elucidating the precise molecular signaling pathways activated by this compound in cancer cells to identify potential biomarkers for sensitivity and resistance.

Addressing these knowledge gaps will be crucial for the further development of this compound as a potential therapeutic agent.

References

- 1. p53 expression controls prostate cancer sensitivity to chemotherapy and the MDM2 inhibitor Nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strophalloside induces apoptosis of SGC-7901 cells through the mitochondrion-dependent caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strophalloside Induces Apoptosis of SGC-7901 Cells through the Mitochondrion-Dependent Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Strospeside: A Technical Guide to Cardenolide Formation in Plants

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of strospeside, a cardenolide of significant interest for its cytotoxic properties against cancer cell lines.[1] While the complete, specific enzymatic sequence for this compound remains an active area of research, this document details the well-established general pathway for cardenolide biosynthesis. The principles, precursors, and enzymatic steps described herein represent the core framework through which this compound is synthesized in plants.

Introduction to Cardenolide Biosynthesis

This compound is a member of the cardenolide family, a class of steroid-derived compounds also known as cardiac glycosides.[1] These specialized metabolites are characterized by a steroid core, an unsaturated butyrolactone ring at the C17 position, and a sugar moiety attached at the C3 position. Historically used in traditional medicine for treating heart conditions, their potent bioactivity is now being explored for applications in oncology.[1][2]

The biosynthesis of cardenolides is a complex process originating from the triterpenoid pathway.[3][4] It involves a series of modifications to a sterol precursor, including side-chain cleavage, oxidation, and glycosylation, to produce the final active compound. Although the complete pathway for any single cardenolide has not been fully elucidated in any plant species, significant progress has been made in identifying the key precursors and enzyme families involved.[2]

The General Biosynthetic Pathway of Cardenolides

The formation of this compound follows the general cardenolide biosynthetic pathway, which can be divided into three main stages: the formation of the C21 pregnane skeleton, modification of the steroid core, and subsequent glycosylation.

Stage 1: Formation of the Pregnenolone Precursor

The pathway begins with sterols, which are derived from the cyclization of 2,3-oxidosqualene, a product of the mevalonate (MVA) pathway.[4][5] The first committed step in cardenolide biosynthesis is the conversion of cholesterol or plant-specific phytosterols (e.g., β-sitosterol, campesterol) into pregnenolone.[6][7] This critical side-chain cleavage reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP87A family.[6][7]

-

Precursors: Cholesterol, Campesterol, β-Sitosterol

-

Key Enzyme: CYP87A family (Cytochrome P450)

-

Product: Pregnenolone

Stage 2: Steroid Core Modification

Pregnenolone serves as a crucial intermediate, which is then converted to progesterone.[8] The progesterone molecule undergoes a series of modifications, including reductions and hydroxylations, to form the specific aglycone core (genin) of the cardenolide. Key enzyme families implicated in these transformations include:

-

3β-hydroxysteroid dehydrogenases (3βHSD): Involved in the oxidation of the 3β-hydroxyl group.[9][10]

-

Progesterone 5β-reductases (P5βR): These enzymes are critical for establishing the A/B cis-ring fusion characteristic of many cardenolides.[9][10][11]

-

Cytochrome P450s (CYPs): Responsible for various hydroxylation steps on the steroid nucleus, which contribute to the diversity of cardenolide structures.[5]

These modifications ultimately lead to the formation of the butenolide lactone ring at C17, a defining feature of cardenolides.

Stage 3: Glycosylation

The final step in the biosynthesis of this compound is the attachment of a sugar moiety to the 3β-hydroxyl group of the steroid aglycone, gitoxigenin. This compound is specifically Gitoxigenin 3-O-monodigitaloside.[1] This glycosylation is carried out by UDP-dependent glycosyltransferases (UGTs), which transfer sugar residues from an activated sugar donor to the aglycone.[5] This step is crucial as it enhances the solubility and bioactivity of the final compound.

Below is a diagram illustrating the general flow of cardenolide biosynthesis.

Quantitative Data

Quantitative analysis of this compound and other cardiac glycosides is essential for drug development and quality control of plant-based extracts. High-Performance Liquid Chromatography (HPLC) and fluorescence spectrometry are common methods for this purpose.[12][13] While detailed data on enzymatic kinetics for the this compound pathway are scarce, studies have quantified the concentration of various cardenolides in plant tissues.

| Compound | Plant Source | Method of Analysis | Reference |

| This compound | Digitalis purpurea (leaves) | Fluorescence Spectrometry, TLC | [12] |

| Digitoxin | Digitalis purpurea (leaves) | HPLC | [13][14] |

| Gitoxin | Digitalis purpurea (leaves) | Fluorescence Spectrometry, TLC | [12] |

| Calotropin | Calotropis gigantea (stem) | Not specified | [15] |

| Uscharin | Calotropis gigantea (stem) | Not specified | [15] |

Table 1: Examples of Quantitative Analysis of Cardenolides in Plant Tissues.

Experimental Protocols

The study of the this compound biosynthetic pathway involves several key experimental procedures, from extraction to analysis.

Protocol 1: General Extraction of Cardiac Glycosides

This protocol outlines a general method for extracting cardiac glycosides from plant material.

-

Sample Preparation: Collect fresh plant material (e.g., leaves) and dry them in an oven at 40-50°C to a constant weight. Grind the dried material into a fine powder.

-

Solvent Extraction (Maceration): Weigh the powdered plant material and place it in a flask. Add an organic solvent such as ethanol or methanol in a 1:10 (w/v) ratio.[16]

-

Extraction Process: Seal the flask and allow it to macerate for 24-48 hours at room temperature with occasional stirring. Alternatively, use a Soxhlet apparatus for more efficient extraction.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

-

Storage: Store the crude extract at -20°C for further purification and analysis.

Protocol 2: Quantitative Analysis by HPLC

This protocol describes a general High-Performance Liquid Chromatography (HPLC) method for the quantification of cardenolides.[13][14][17]

-

Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase solvent and filter it through a 0.45 µm syringe filter.

-

HPLC System: Use a reverse-phase C18 column.

-

Mobile Phase: A common mobile phase is a gradient mixture of acetonitrile and water, or a ternary mixture such as acetonitrile, methanol, and water.[14]

-

Detection: Set the UV detector to a wavelength of 220 nm for the detection of cardenolides.[14]

-

Quantification: Prepare a series of standard solutions of a known reference compound (e.g., digitoxin, or if available, purified this compound). Generate a calibration curve by plotting peak area against concentration.

-

Analysis: Inject the prepared sample extract into the HPLC system. Identify the peak corresponding to this compound by comparing its retention time with the standard. Calculate the concentration in the sample using the standard calibration curve.

The logical workflow for isolating and analyzing this compound is depicted in the diagram below.

Conclusion and Future Directions

The biosynthesis of this compound is a specialized branch of the well-conserved steroid metabolism pathway in plants. While the overarching framework from sterol precursors to the final glycosylated cardenolide is understood, the specific enzymes that catalyze each conversion in the this compound-specific pathway are yet to be fully characterized. Future research, leveraging techniques such as transcriptomics, gene silencing (e.g., VIGS), and heterologous expression in model organisms, will be crucial to identify and characterize the complete set of biosynthetic genes. Elucidating the full pathway will not only advance our fundamental understanding of plant specialized metabolism but also open avenues for the biotechnological production of this compound and other valuable cardiac glycosides for therapeutic use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biosynthesis of Cardiac Glycosides in Wallflowers (Erysimum, Brassicaceae) | AIChE [proceedings.aiche.org]

- 3. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]

- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promiscuous CYP87A enzyme activity initiates cardenolide biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tracking down the formation of cardenolides in plants [mpg.de]

- 8. youtube.com [youtube.com]

- 9. Four enzymes control natural variation in the steroid core of Erysimum cardenolides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Addressing the Evolution of Cardenolide Formation in Iridoid-Synthesizing Plants: Site-Directed Mutagenesis of PRISEs (Progesterone-5β-Reductase/Iridoid Synthase-like Enzymes) of Plantago Species [mdpi.com]

- 12. Quantitative determination of digitoxin, gitaloxin, gitoxin, verodoxin and strospesid in the leaves of Digitalis purpurea by means of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Quantitative Analysis of Cardiac Glycosides in Digitalis purpurea and " by David Grossens [digitalcommons.hope.edu]

- 15. researchgate.net [researchgate.net]

- 16. media.neliti.com [media.neliti.com]

- 17. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

Methodological & Application

Application Notes and Protocols for the Extraction of Strospeside from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strospeside, a cardenolide glycoside, has garnered significant interest within the scientific community due to its potential cytotoxic activities against various cancer cell lines. As a naturally occurring compound, its primary sources are parasitic plants of the Cuscuta genus, notably Cuscuta reflexa, and to a lesser extent, plants from the Digitalis genus, such as Digitalis purpurea. The effective isolation and purification of this compound are paramount for advancing research into its pharmacological properties and potential therapeutic applications.

These application notes provide a comprehensive overview of the extraction and purification protocols for this compound from plant materials. The methodologies detailed herein are compiled from established phytochemical extraction techniques and specific literature findings related to this compound and other cardiac glycosides.

Data Presentation

Table 1: Plant Sources and Extraction Overview

| Plant Species | Part Used | Key Extraction Solvents | Reported Bioactive Compounds |

| Cuscuta reflexa | Whole plant, Shoots | Ethanol, Methanol, Chloroform | This compound, Odoroside H, Neritaloside |

| Digitalis purpurea | Leaves | Ethanol-Chloroform mixture | This compound, Digitoxin, Gitoxin |

Table 2: Chromatographic Purification Parameters for this compound

| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection |

| Column Chromatography | Silica Gel (60-120 mesh) | Gradient of Chloroform:Methanol | TLC with p-anisaldehyde reagent |

| Preparative HPLC | C18 Reverse-Phase | Acetonitrile:Methanol:Water (8:30:43) | UV at 220 nm |

Table 3: Spectroscopic Data for this compound Identification

| Spectroscopic Method | Key Data Points |

| UV Spectroscopy | λmax at 217 nm |

| IR Spectroscopy (KBr) | 3400 cm⁻¹ (OH), 1778, 1735 cm⁻¹ (γ-lactone) |

| Mass Spectrometry (MS) | Molecular formula: C₃₀H₄₆O₉ |

| ¹H-NMR | Signals corresponding to the gitoxigenin aglycone and a monodigitaloside sugar moiety. |

Experimental Protocols